molecular formula C5H9N3O2 B2411251 (2S)-2-(azidomethyl)-1,4-dioxane CAS No. 1569298-19-6

(2S)-2-(azidomethyl)-1,4-dioxane

Cat. No.: B2411251
CAS No.: 1569298-19-6
M. Wt: 143.146
InChI Key: XJUVELOQWDYTHR-YFKPBYRVSA-N
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Description

(2S)-2-(azidomethyl)-1,4-dioxane: is an organic compound that features an azide group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(azidomethyl)-1,4-dioxane typically involves the nucleophilic substitution of a suitable precursor with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The azide group in (2S)-2-(azidomethyl)-1,4-dioxane can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethylformamide, elevated temperatures.

    Cycloaddition: Copper(I) catalysts, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted dioxanes.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-dioxane derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(azidomethyl)-1,4-dioxane is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers.

Biology and Medicine: The compound’s azide group makes it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

Industry: In materials science, this compound can be used in the synthesis of functional materials, including polymers with specific properties.

Mechanism of Action

The azide group in (2S)-2-(azidomethyl)-1,4-dioxane is highly reactive and can participate in various chemical reactions. In bioconjugation, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages, a process known as click chemistry. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules.

Comparison with Similar Compounds

  • (2S)-2-(azidomethyl)oxetane
  • (2S)-2-(azidomethyl)oxirane

Uniqueness: (2S)-2-(azidomethyl)-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical properties compared to oxetane and oxirane derivatives. The dioxane ring provides greater stability and different reactivity patterns, making it suitable for specific applications in synthesis and materials science.

Properties

IUPAC Name

(2S)-2-(azidomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-3-5-4-9-1-2-10-5/h5H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVELOQWDYTHR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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